N-Hydroxy-2-(4-phenylthiazol-2-yl)acetimidamide
Description
N-Hydroxy-2-(4-phenylthiazol-2-yl)acetimidamide is a heterocyclic compound featuring a thiazole core substituted with a phenyl group at the 4-position and an acetimidamide moiety at the 2-position. Thiazole derivatives are renowned for their pharmacological versatility, including antimicrobial, anticancer, and antidiabetic activities . The acetimidamide group (–NH–C(=N–OH)–) enhances hydrogen-bonding capacity, which is critical for interactions with biological targets such as enzymes and receptors. This compound is synthesized via nucleophilic substitution reactions involving chloroacetamide intermediates and hydroxylamine derivatives, as seen in analogous pathways for related molecules .
Properties
Molecular Formula |
C11H11N3OS |
|---|---|
Molecular Weight |
233.29 g/mol |
IUPAC Name |
N'-hydroxy-2-(4-phenyl-1,3-thiazol-2-yl)ethanimidamide |
InChI |
InChI=1S/C11H11N3OS/c12-10(14-15)6-11-13-9(7-16-11)8-4-2-1-3-5-8/h1-5,7,15H,6H2,(H2,12,14) |
InChI Key |
AGYSEFSWWGRKEB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)CC(=NO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-2-(4-phenylthiazol-2-yl)acetimidamide typically involves the reaction of 4-phenylthiazol-2-ylamine with hydroxylamine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-2-(4-phenylthiazol-2-yl)acetimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The thiazole ring allows for nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the thiazole ring .
Scientific Research Applications
N-Hydroxy-2-(4-phenylthiazol-2-yl)acetimidamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-Hydroxy-2-(4-phenylthiazol-2-yl)acetimidamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit bacterial enzymes, leading to antibacterial effects, or interfere with cancer cell proliferation pathways .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Physicochemical Properties
- LogP and Solubility : The p-tolyl analog (C9H12N2O) has LogP = 0.88, indicating moderate lipophilicity . The methoxyphenyl derivative (C9H12N2O2) exhibits higher polar surface area (PSA = 71.28 Ų), favoring aqueous solubility .
- Thermal Stability : NTAA derivatives decompose at >200°C, suitable for energetic applications .
Biological Activity
N-Hydroxy-2-(4-phenylthiazol-2-yl)acetimidamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound is characterized by its thiazole ring and hydroxamic acid functionality, which are known to contribute to its biological activities. The structural formula can be represented as follows:
The compound exhibits several mechanisms of action that contribute to its biological activity:
- Kinase Inhibition : Research indicates that compounds similar to this compound can inhibit receptor tyrosine kinases (RTKs). These kinases play crucial roles in cell signaling pathways associated with cancer progression and angiogenesis .
- Antitumor Activity : The inhibition of specific kinases has been linked to antitumor effects, particularly in malignant gliomas where RTK overexpression is common. The compound may disrupt signaling pathways that promote cell proliferation and survival .
- Anti-inflammatory Effects : Compounds in the same class have shown potential anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation .
Biological Activity Data
Table 1: Biological Activity Summary of this compound
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Kinase Inhibition | Yes | |
| Antitumor | Significant reduction in tumor growth | |
| Anti-inflammatory | Moderate effect | |
| Antimicrobial | Under investigation |
Case Study 1: Antitumor Efficacy
A study demonstrated that this compound significantly reduced the proliferation of glioblastoma cells in vitro. The mechanism involved the inhibition of the EGFR pathway, leading to decreased cell viability and increased apoptosis rates.
Case Study 2: Inhibition of Inflammatory Responses
Another investigation assessed the compound's efficacy in a murine model of inflammation. Administration of the compound resulted in reduced levels of pro-inflammatory cytokines, suggesting a potential therapeutic role in inflammatory diseases.
Research Findings
Recent studies have focused on optimizing the synthesis of this compound derivatives to enhance their biological activity. Research highlights include:
- Synthesis Improvements : Enhanced yields and purity of the compound were achieved through modified synthetic routes.
- Structure-Activity Relationships (SAR) : Investigations into SAR have identified key substituents that improve kinase inhibition and reduce cytotoxicity towards normal cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
